Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Drug Design Medicinal Chemistry Physicochemical Property

tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a synthetic heterocyclic building block featuring a piperazine ring N-protected by a tert-butoxycarbonyl (Boc) group and N-arylated with a 6-(trifluoromethyl)pyridin-3-yl moiety. Its molecular formula is C15H20F3N3O2 with a molecular weight of 331.33 g/mol.

Molecular Formula C15H20F3N3O2
Molecular Weight 331.33 g/mol
CAS No. 1229627-83-1
Cat. No. B1403070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
CAS1229627-83-1
Molecular FormulaC15H20F3N3O2
Molecular Weight331.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)11-4-5-12(19-10-11)15(16,17)18/h4-5,10H,6-9H2,1-3H3
InChIKeyACNGCYXPDWCXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate (CAS 1229627-83-1) – Core Chemical Identity & Research Intermediate Role


tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a synthetic heterocyclic building block featuring a piperazine ring N-protected by a tert-butoxycarbonyl (Boc) group and N-arylated with a 6-(trifluoromethyl)pyridin-3-yl moiety. Its molecular formula is C15H20F3N3O2 with a molecular weight of 331.33 g/mol . This compound is classified as a Boc-protected piperazine intermediate, which is a privileged scaffold in medicinal chemistry, commonly employed to modulate the physicochemical properties and pharmacokinetic profiles of lead compounds . However, publicly available data that directly quantifies a therapeutic or performance advantage of this specific Boc-protected intermediate over its closest structural analogs in a head-to-head manner is currently limited.

Why Generic Substitution of tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate Poses a Procurement Risk


The high degree of structural specificity inherent in advanced pharmaceutical intermediates like tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate makes simple in-class substitution unreliable. Subtle perturbations to the core structure—such as altering the trifluoromethyl group's position on the pyridine ring, replacing the Boc protecting group with a different carbamate, or modifying the piperazine substitution pattern—can fundamentally alter the molecule’s reactivity, steric profile, and electronic properties, potentially derailing a downstream synthesis or structure-activity relationship (SAR) study . Procurement decisions cannot be based solely on the general piperazine or trifluoromethylpyridine class. The specific quantitative evidence for this exact compound’s differentiation remains sparse in the public domain, making a risk assessment based on general class knowledge essential until direct comparative data becomes available .

Quantitative Differentiation Evidence for tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate


Physicochemical Fingerprint: Predicted Basicity as a Differentiator from 5-Trifluoromethyl Isomers

The predicted pKa of the piperazine nitrogen is 2.29±0.24, indicating a significantly low basicity. This property is a key differentiator from regioisomeric analogs where the trifluoromethyl group is at the 5-position of the pyridine ring, which are predicted to have higher pKa values due to altered electronic effects. This low basicity can be crucial for optimizing pharmacokinetic properties like permeability and reducing hERG channel binding .

Drug Design Medicinal Chemistry Physicochemical Property

Synthetic Utility: Boc Protection as a Quantitative Yield and Selectivity Advantage

The tert-butyloxycarbonyl (Boc) protecting group is known for its acid-labile cleavage, which is orthogonal to many other protecting group strategies. In a class-level comparison, the use of a Boc group on this piperazine intermediate offers a quantitative advantage in synthetic yield and ease of purification over the more acid-stable carboxybenzyl (Cbz) group, which often requires hydrogenolysis that can be incompatible with the trifluoromethylpyridine moiety [1]. While direct yield data for this specific compound is not publicly disclosed, the predictable Boc cleavage (e.g., >95% with TFA/DCM) provides a clear process advantage.

Chemical Synthesis Process Chemistry Protecting Groups

Solubility and Formulation Potential: Predicted Lipophilicity vs. Non-fluorinated Analog

The introduction of a trifluoromethyl group to a lead compound is a well-established strategy to increase metabolic stability and membrane permeability. The predicted logP of this compound is significantly higher than that of its non-fluorinated methyl analog. This increased lipophilicity, while a class-level inference, is quantitatively linked to improved absorption and distribution characteristics in vivo .

Pharmaceutical Development Formulation Lipophilicity

Privileged Research and Industrial Applications for tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate


Structure-Activity Relationship (SAR) Exploration of CNS-Targeted Kinase Inhibitors

The compound’s predicted low basicity and high lipophilicity make it an ideal core scaffold for synthesizing focused libraries of CNS-penetrant kinase inhibitors, where minimizing P-glycoprotein efflux and maximizing passive permeability are critical design parameters [1].

Late-Stage Functionalization in PROTAC Linker Design

The orthogonally protected piperazine nitrogen allows for the sequential, high-yielding introduction of a ligand for an E3 ubiquitin ligase and a target protein binder, facilitating the modular construction of proteolysis-targeting chimeras (PROTACs) with improved ternary complex formation [2].

Modular Synthesis of 5-HT Receptor Modulators

The trifluoromethylpyridinyl-piperazine substructure is a well-known pharmacophore for serotonin receptor affinity. This specific intermediate provides a versatile starting point for a systematic exploration of 5-HT receptor subtype selectivity, where the Boc group ensures chemical orthogonality during the synthesis [3].

Development of Neglected Tropical Disease Leads Requiring Low-Cost Synthetic Routes

The commercial availability and relatively simple, high-yielding chemistry associated with this Boc-protected intermediate make it a viable building block for developing affordable drug candidates for diseases like leishmaniasis or Chagas disease, where synthetic tractability is paramount [4].

Quote Request

Request a Quote for tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.